1-(2,5-dimethylbenzyl)piperazine
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Overview
Description
1-(2,5-dimethylbenzyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a benzyl group substituted with two methyl groups at the 2 and 5 positions, attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of 1-(2,5-dimethylbenzyl)piperazine can be achieved through several routes. One common method involves the reaction of 2,5-dimethylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or acetonitrile under reflux conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(2,5-dimethylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Scientific Research Applications
1-(2,5-dimethylbenzyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylbenzyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis in certain organisms . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-(2,5-dimethylbenzyl)piperazine can be compared with other piperazine derivatives such as:
1-Benzylpiperazine: Known for its stimulant effects and use in recreational drugs.
1-(3,4-Methylenedioxybenzyl)piperazine: Studied for its potential antidepressant and anxiolytic properties.
1-(2-Chlorobenzyl)piperazine: Investigated for its antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-3-4-12(2)13(9-11)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQKZODRQRHNLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374379 |
Source
|
Record name | 1-(2,5-Dimethyl-benzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104481-67-6 |
Source
|
Record name | 1-(2,5-Dimethyl-benzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 104481-67-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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